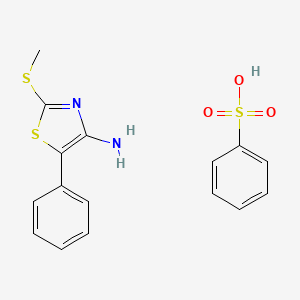
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is a complex organic compound that contains both aromatic and heterocyclic components This compound is notable for its unique structure, which includes a benzenesulfonic acid group, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonic acid group is typically added via sulfonation reactions using concentrated sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Shares the sulfonic acid group but lacks the thiazole and phenyl groups.
2-Methylsulfanyl-1,3-thiazole: Contains the thiazole ring but lacks the benzenesulfonic acid and phenyl groups.
5-Phenyl-1,3-thiazole: Contains the thiazole and phenyl groups but lacks the benzenesulfonic acid group.
Uniqueness
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82646-26-2 |
|---|---|
Molecular Formula |
C16H16N2O3S3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H10N2S2.C6H6O3S/c1-13-10-12-9(11)8(14-10)7-5-3-2-4-6-7;7-10(8,9)6-4-2-1-3-5-6/h2-6H,11H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
AZLATUWFCIJYBU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















